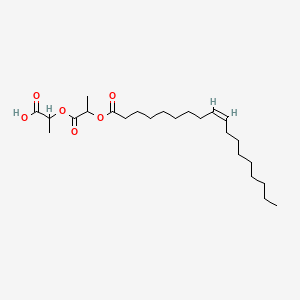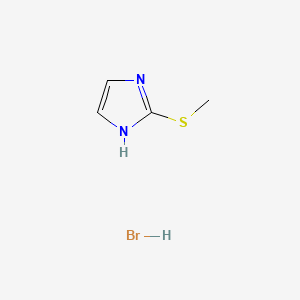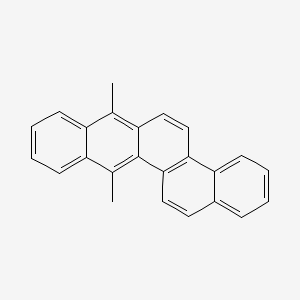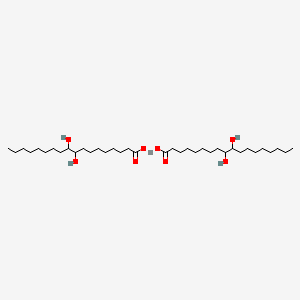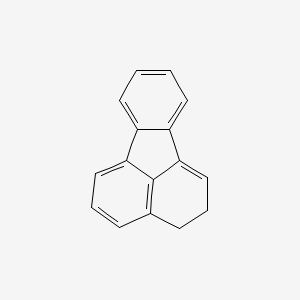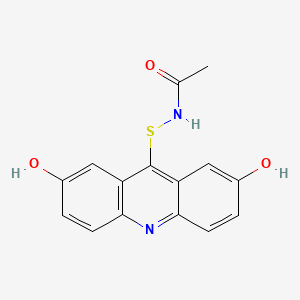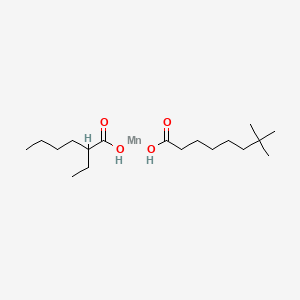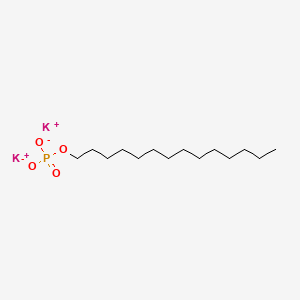
1-Tetradecanol, phosphate, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetradecanol, phosphate, potassium salt is a chemical compound with the molecular formula C₁₄H₂₉K₂O₄P. It is a potassium salt of 1-tetradecanol phosphate, which is derived from 1-tetradecanol, a straight-chain saturated fatty alcohol. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tetradecanol, phosphate, potassium salt can be synthesized through the phosphorylation of 1-tetradecanol. The process involves the reaction of 1-tetradecanol with phosphoric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete phosphorylation.
Catalysts: Catalysts such as sulfuric acid may be used to facilitate the reaction.
Solvents: Organic solvents like diethyl ether or ethanol may be used to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process includes:
Hydrogenation of Myristic Acid: 1-Tetradecanol is produced by the hydrogenation of myristic acid, which is derived from natural sources like nutmeg, palm kernel oil, and coconut oil.
Phosphorylation: The 1-tetradecanol is then phosphorylated using phosphoric acid.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the potassium salt.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tetradecanol, phosphate, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group back to the hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces 1-tetradecanol.
Substitution: Produces various substituted phosphates.
Applications De Recherche Scientifique
1-Tetradecanol, phosphate, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: Employed in studies related to cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-tetradecanol, phosphate, potassium salt involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Molecular Targets and Pathways
Lipid Bilayers: The compound interacts with lipid bilayers, altering their properties.
Signal Transduction Pathways: It can modulate pathways involved in cell signaling by affecting membrane-associated receptors and enzymes.
Comparaison Avec Des Composés Similaires
1-Tetradecanol, phosphate, potassium salt can be compared with other similar compounds such as:
1-Tetradecanol: The parent compound, which lacks the phosphate group and has different solubility and reactivity properties.
Sodium Lauryl Sulfate: Another amphiphilic compound used in detergents and cosmetics, but with a sulfate group instead of a phosphate group.
Cetyl Phosphate: A similar compound with a longer carbon chain, used in similar applications but with different physical properties.
Uniqueness
This compound is unique due to its specific combination of a fatty alcohol and a phosphate group, which imparts distinct chemical and physical properties. Its potassium salt form enhances its solubility in water, making it suitable for various applications in aqueous environments.
Propriétés
Numéro CAS |
97435-26-2 |
|---|---|
Formule moléculaire |
C14H29K2O4P |
Poids moléculaire |
370.55 g/mol |
Nom IUPAC |
dipotassium;tetradecyl phosphate |
InChI |
InChI=1S/C14H31O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;;/h2-14H2,1H3,(H2,15,16,17);;/q;2*+1/p-2 |
Clé InChI |
QSLLXQPOVJSDAY-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





